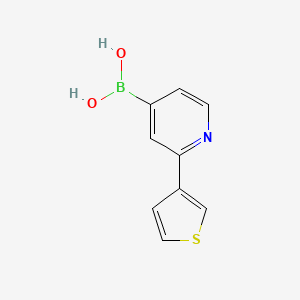![molecular formula C18H13ClN4O4S B14093511 3-{[4-chloro-2-oxo-5-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-thiazol-3(2H)-yl]methyl}benzoic acid](/img/structure/B14093511.png)
3-{[4-chloro-2-oxo-5-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-thiazol-3(2H)-yl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid is a complex organic compound that features a benzoic acid core linked to a thiazole ring and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the benzoic acid moiety via coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.
Aplicaciones Científicas De Investigación
3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazole: Similar core structure but lacks the benzoic acid moiety.
2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazole: Similar structure but without the chlorine atom.
Uniqueness
The uniqueness of 3-({4-chloro-2-oxo-5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-2,3-dihydro-1,3-thiazol-3-yl}methyl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H13ClN4O4S |
|---|---|
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
3-[[4-chloro-2-oxo-5-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H13ClN4O4S/c19-15-14(9-21-22-16(24)12-4-6-20-7-5-12)28-18(27)23(15)10-11-2-1-3-13(8-11)17(25)26/h1-9H,10H2,(H,22,24)(H,25,26)/b21-9- |
Clave InChI |
DWTWJHITMQZRLY-NKVSQWTQSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)/C=N\NC(=O)C3=CC=NC=C3)Cl |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)C=NNC(=O)C3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093429.png)
![5-(2-Hydroxy-3,5-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid (3-ethylcarbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide](/img/structure/B14093443.png)
![8-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14093444.png)
![2-[(2-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14093448.png)

![1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093453.png)

![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093460.png)

![5,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093474.png)
![1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B14093479.png)
![Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate](/img/structure/B14093484.png)

![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093489.png)
